molecular formula C12H15FOSi B14878734 (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane

(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane

Cat. No.: B14878734
M. Wt: 222.33 g/mol
InChI Key: UBLVRRIBENJYIU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluoro and methoxy group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-fluoro-4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The phenylethynyl group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized phenylethynyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as conducting polymers and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, which can be selectively removed under mild conditions. The phenylethynyl group can participate in various reactions, such as cycloaddition and cross-coupling, to form new carbon-carbon bonds. The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxy-phenylethynyl)-phenylamine
  • 1-(3-Fluoro-4-methoxy-phenylethynyl)-cyclopentanol

Uniqueness

(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which provides additional reactivity and versatility in organic synthesis. The combination of fluoro and methoxy substituents on the phenylethynyl group also imparts distinct electronic properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C12H15FOSi

Molecular Weight

222.33 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15FOSi/c1-14-12-6-5-10(9-11(12)13)7-8-15(2,3)4/h5-6,9H,1-4H3

InChI Key

UBLVRRIBENJYIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#C[Si](C)(C)C)F

Origin of Product

United States

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